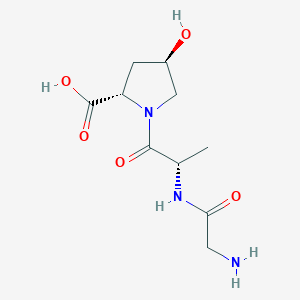

H-Gly-Ala-Hyp-OH

描述

H-甘氨酰-丙氨酰-羟脯氨酰-OH,也称为甘氨酰-丙氨酰-羟脯氨酸,是一种由甘氨酸、丙氨酸和羟脯氨酸组成的三肽。该化合物是胶原蛋白的片段,胶原蛋白是动物体内各种结缔组织细胞外基质的主要结构蛋白。 羟脯氨酸的存在对于胶原蛋白三螺旋的稳定性至关重要,这使得该三肽在与胶原蛋白结构和功能相关的研究中具有重要意义 .

准备方法

合成路线和反应条件

H-甘氨酰-丙氨酰-羟脯氨酰-OH 的合成通常涉及固相多肽合成 (SPPS)。该方法允许将氨基酸顺序添加到固定在固体树脂上的不断增长的肽链上。该过程从将第一个氨基酸甘氨酸连接到树脂开始。随后,使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))逐个添加丙氨酸和羟脯氨酸。每个偶联步骤之后是用三氟乙酸 (TFA) 对氨基进行脱保护。 最终的肽从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法

H-甘氨酰-丙氨酰-羟脯氨酰-OH 的工业生产遵循与实验室合成相同的原理,但规模更大。采用自动化肽合成仪以提高效率和产量。使用大量试剂和优化反应条件确保了该过程的成本效益。 通过大规模 HPLC 进行纯化,最终产物冷冻干燥以用于储存和分发 .

化学反应分析

反应类型

H-甘氨酰-丙氨酰-羟脯氨酰-OH 可以进行各种化学反应,包括:

氧化: 羟脯氨酸残基可以被氧化形成额外的羟基,可能会改变肽的稳定性和功能。

还原: 还原反应可以针对肽键,导致三肽裂解成其组成氨基酸。

常用试剂和条件

氧化: 过氧化氢或高锰酸钾等试剂可以在温和条件下用于氧化羟脯氨酸。

还原: 硼氢化钠或氢化铝锂等还原剂在受控条件下用于还原肽键。

主要形成的产物

氧化: 羟脯氨酸的氧化衍生物。

还原: 游离氨基酸(甘氨酸、丙氨酸、羟脯氨酸)。

取代: 连接到氨基酸上的新官能团的修饰肽.

科学研究应用

Target of Action

H-Gly-Ala-Hyp-OH primarily targets collagen, which is vital for maintaining the structural integrity of numerous tissues. It exhibits a Michaelis-Menten constant (Km) value of 2.080 mM, indicating its affinity for collagen.

Mode of Action

The compound interacts with collagen and influences several biochemical pathways associated with tissue repair and aging. By stabilizing the collagen structure, it may enhance wound healing processes and maintain skin elasticity.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

- Model Compound : Used to study peptide synthesis, stability, and interactions.

Biology

- Collagen Studies : Investigated for its role in collagen structure and function, as well as its impact on cellular processes.

Medicine

- Therapeutic Applications : Explored for potential uses in wound healing, tissue engineering, and anti-aging treatments.

Industry

- Biomaterials Development : Utilized in creating biomaterials and cosmetic products aimed at improving skin health and elasticity.

Interaction with Enzymes

This compound plays a critical role in biochemical reactions related to collagen stabilization. It interacts with enzymes such as prolyl hydroxylase, which catalyzes the hydroxylation of proline residues to form hydroxyproline—an essential step for collagen stability.

Cellular Effects

In fibroblasts, this compound promotes collagen production and enhances the stability of the extracellular matrix. Its influence on fibroblast activity supports the integrity of collagen-rich tissues.

Synthetic Routes

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Attachment of glycine to the resin.

- Sequential addition of alanine and hydroxyproline using coupling reagents.

- Deprotection using trifluoroacetic acid (TFA).

- Cleavage from the resin followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production

On a larger scale, automated peptide synthesizers are employed to enhance efficiency and yield. The use of bulk reagents and optimized conditions ensures cost-effectiveness, with purification achieved through large-scale HPLC.

The biological activity of this compound is closely tied to its role as a fragment of collagen. Its interaction with collagen not only stabilizes its structure but also influences various biochemical pathways that are crucial for tissue repair and maintenance.

Pharmacokinetics

As a peptide, this compound is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by proteases, and excreted via urine. This pharmacokinetic profile suggests potential therapeutic applications targeting collagen-rich tissues.

作用机制

H-甘氨酰-丙氨酰-羟脯氨酰-OH 的作用机制主要与其在稳定胶原蛋白三螺旋中的作用有关。羟脯氨酸残基与相邻肽链形成氢键,增强胶原蛋白结构的热稳定性和刚性。这种稳定对于维持结缔组织的完整性至关重要。 此外,H-甘氨酰-丙氨酰-羟脯氨酰-OH 可以与细胞受体相互作用,影响参与组织修复和再生的细胞信号通路 .

相似化合物的比较

类似化合物

甘氨酰-脯氨酰-羟脯氨酸 (Gly-Pro-Hyp): 另一种具有类似结构性质但氨基酸序列不同的胶原蛋白三肽。

脯氨酰-羟脯氨酰-甘氨酸 (Pro-Hyp-Gly): 也促进胶原蛋白稳定性的三肽,但序列不同。

甘氨酰-丙氨酰-脯氨酸 (Gly-Ala-Pro): 结构类似,但脯氨酸上缺少羟基,导致稳定性和功能不同

独特性

H-甘氨酰-丙氨酰-羟脯氨酰-OH 由于存在羟脯氨酸而独一无二,羟脯氨酸显着增强了胶原蛋白三螺旋的稳定性。 该特性使其在与胶原蛋白相关的研究及其在医学和工业中的应用中特别有价值 .

生物活性

H-Gly-Ala-Hyp-OH, also known as Glycyl-Alanyl-Hydroxyproline, is a tripeptide composed of glycine, alanine, and hydroxyproline. This compound is significant due to its role as a fragment of collagen, a primary structural protein in the extracellular matrix of connective tissues. Hydroxyproline is essential for the stability of collagen's triple helix structure, making this compound important in studies related to collagen synthesis, stability, and function.

Target of Action : this compound primarily interacts with collagen, which plays a crucial role in maintaining the structural integrity of various tissues. The compound exhibits a Michaelis-Menten constant (Km) value of 2.080 mM, indicating its affinity for collagen.

Mode of Action : The interaction with collagen influences several biochemical pathways linked to tissue repair and aging. By stabilizing the collagen structure, this compound may positively impact wound healing processes and the maintenance of skin elasticity.

Pharmacokinetics

As a peptide, this compound is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by proteases, and excreted via urine. This pharmacokinetic profile suggests that it could be effectively utilized in therapeutic applications targeting collagen-rich tissues.

This compound plays a critical role in biochemical reactions related to collagen stabilization. It interacts with enzymes such as prolyl hydroxylase, which hydroxylates proline residues to form hydroxyproline, crucial for collagen stability. The compound's influence on fibroblast activity enhances collagen production and supports extracellular matrix integrity.

Cellular Effects

In cellular contexts, this compound has been shown to promote collagen synthesis in fibroblasts. This effect is vital for maintaining tissue health and supporting regenerative processes.

Case Studies and Applications

- Wound Healing : Research has indicated that peptides similar to this compound can enhance wound healing by promoting collagen deposition and remodeling in tissue repair processes.

- Aging : Studies suggest that supplementation with collagen peptides may improve skin elasticity and hydration in aging populations, potentially mitigating signs of aging.

- Tissue Engineering : this compound is being explored for its potential applications in tissue engineering due to its ability to support cell adhesion and proliferation within biomaterials.

Comparative Analysis

| Property | This compound | Collagen Peptides | Other Tripeptides |

|---|---|---|---|

| Composition | Glycine-Alanine-Hydroxyproline | Varies (e.g., Gly-Pro-X) | Varies (e.g., Gly-Pro-Arg) |

| Role in Collagen | Stabilizes triple helix | Major structural component | Varies (supportive roles) |

| Biological Activity | Enhances tissue repair | Promotes skin health | Varies (depends on sequence) |

| Applications | Wound healing, anti-aging | Cosmeceuticals | Nutraceuticals |

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYQPXQVMSTRG-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。